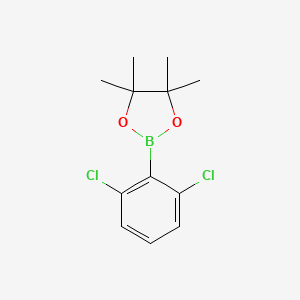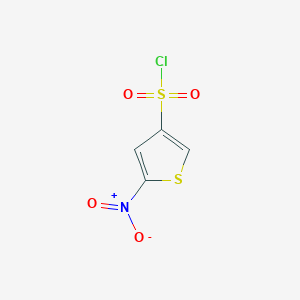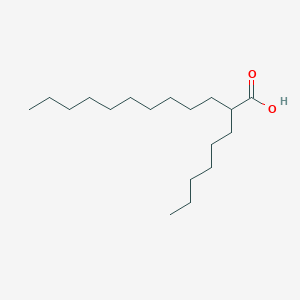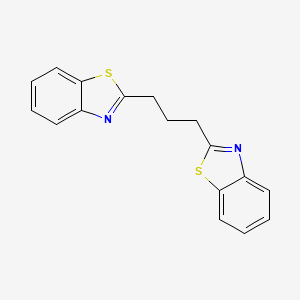
(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione
Übersicht
Beschreibung
(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound features an isoindoline-1,3-dione core structure, which is a common motif in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and (S)-1-phenyl-2-propanol.
Formation of Isoindoline-1,3-dione Core: The phthalic anhydride undergoes a condensation reaction with (S)-1-phenyl-2-propanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the isoindoline-1,3-dione core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a reagent like sodium borohydride or lithium aluminum hydride to introduce the hydroxy group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Purification: Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The isoindoline-1,3-dione core can be reduced to the corresponding isoindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the isoindoline derivative.
Substitution: Introduction of substituents like bromine or nitro groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The isoindoline-1,3-dione core may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
®-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione: The enantiomer of the compound, differing in the spatial arrangement of the hydroxy and phenyl groups.
2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione: The racemic mixture containing both (S)- and ®-enantiomers.
2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione derivatives: Compounds with various substituents on the phenyl ring or modifications to the isoindoline-1,3-dione core.
Uniqueness: (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can impart distinct biological activities and selectivity compared to its enantiomer or racemic mixture
Eigenschaften
IUPAC Name |
2-[(2S)-1-hydroxy-3-phenylpropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-11-13(10-12-6-2-1-3-7-12)18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,13,19H,10-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQQWFQBZMAJLS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462406 | |
| Record name | (2S)-2-Phthalimido-3-phenyl-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70451-01-3 | |
| Record name | (2S)-2-Phthalimido-3-phenyl-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














